Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate
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Overview
Description
Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate is a chemical compound with the empirical formula C22H20ClNO4S and a molecular weight of 429.92 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a sulfonamide group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl 4-aminomethylbenzoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This makes the compound useful in studying enzyme kinetics and developing enzyme inhibitors .
Comparison with Similar Compounds
Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate can be compared with other similar compounds, such as:
- Ethyl 4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzoate
- Methyl 4-(4-chlorophenyl)benzoate
- Methyl 4-[(phenoxycarbonyl)amino]benzoate
- Methyl 2-({[(4-methylphenyl)sulfonyl]amino}benzoate
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H14ClNO4S |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
methyl 4-[[(4-chlorophenyl)sulfonylamino]methyl]benzoate |
InChI |
InChI=1S/C15H14ClNO4S/c1-21-15(18)12-4-2-11(3-5-12)10-17-22(19,20)14-8-6-13(16)7-9-14/h2-9,17H,10H2,1H3 |
InChI Key |
YZLBGGBXHSSBJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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